molecular formula C5H8BrNO2 B2553560 4-Bromo-2-ethyl-1,2-oxazolidin-3-one CAS No. 127245-35-6

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

Cat. No.: B2553560
CAS No.: 127245-35-6
M. Wt: 194.028
InChI Key: BERFWHCYVIYHFS-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-ethyl-1,2-oxazolidin-3-one with a brominating agent such as bromine or N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination at the 4-position of the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazolidinones, oxidized derivatives with various functional groups, and reduced amine derivatives .

Scientific Research Applications

4-Bromo-2-ethyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The bromine atom at the 4-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1,2-oxazolidin-3-one: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-2-ethyl-1,2-oxazolidin-3-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    4-Methyl-2-ethyl-1,2-oxazolidin-3-one:

Uniqueness

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-bromo-2-ethyl-1,2-oxazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERFWHCYVIYHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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